4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid
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Overview
Description
4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a naphthalene ring system with methyl and phenyl substituents, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid can be achieved through several methods. One common approach involves the visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or metal-hydride atom transfer (MHAT) from methylenecyclopropanes . This method utilizes photoredox catalysis and cobalt catalysis in acetonitrile (MeCN) with triethylamine trihydrofluoride (Et3N·3HF) to achieve fluorination of methylenecyclopropanes, resulting in the desired dihydronaphthalene derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the dihydronaphthalene ring to a fully saturated naphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated naphthalene derivatives.
Scientific Research Applications
4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of aldosterone synthase, the compound binds to the enzyme’s active site, preventing the conversion of substrates into aldosterone. This inhibition can lead to reduced aldosterone levels, which is beneficial in treating conditions like heart failure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid include:
- 1,2-Dihydro-4-phenylnaphthalene
- 1-Phenyl-3,4-dihydronaphthalene
- Nafoxidene
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of both methyl and phenyl groups on the naphthalene ring enhances its versatility in synthetic applications and its potential as a pharmacologically active compound.
Properties
IUPAC Name |
4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-18(14-8-3-2-4-9-14)12-19(16(20)21,17(22)23)11-13-7-5-6-10-15(13)18/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVOJXYDMFRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2=CC=CC=C21)(C(=O)O)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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